molecular formula C18H30NaO3S B1334781 Sodium p-dodecylbenzenesulfonate CAS No. 2211-98-5

Sodium p-dodecylbenzenesulfonate

Cat. No.: B1334781
CAS No.: 2211-98-5
M. Wt: 349.5 g/mol
InChI Key: OTJDDUKPDMSZHT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium p-dodecylbenzenesulfonate (SDBS) is a type of surfactant . Its primary targets are the interfaces between different phases in a system, such as oil-water or air-water interfaces . It has a hydrophobic tail and a hydrophilic head, which allows it to reduce the surface tension of water, leading to the formation of emulsions where water and oil phases are evenly distributed .

Mode of Action

SDBS interacts with its targets by aligning itself at the interface between different phases. The hydrophobic tail of the SDBS molecule is attracted to the oil phase, while the hydrophilic head is attracted to the water phase . This alignment at the interface reduces the surface tension and stabilizes the emulsion .

Biochemical Pathways

The biochemical pathways affected by SDBS are primarily related to its surfactant properties. It can disrupt the lipid bilayers of cells, affecting membrane permeability and potentially leading to cell lysis . In the environment, the degradation of SDBS mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Pharmacokinetics

It’s known that sdbs is insoluble in cold water, which could impact its bioavailability .

Result of Action

The primary result of SDBS action is the formation of stable emulsions, where water and oil phases are evenly distributed . This property is utilized in various industries for cleaning, manufacturing pesticides, textiles, etc., as a detergent and emulsifier . In oil-field chemistry, SDBS and its derivatives can reduce the interfacial tension between oil and water, enhancing oil-displacement efficiencies .

Action Environment

The action of SDBS can be influenced by environmental factors. For instance, the presence of other surfactants, especially cationic ones, can lead to precipitation and loss of effectiveness . In the natural environment, the degradation of SDBS mainly relies on microorganisms . Therefore, factors affecting microbial activity, such as temperature and pH, could influence the degradation rate of SDBS .

Properties

CAS No.

2211-98-5

Molecular Formula

C18H30NaO3S

Molecular Weight

349.5 g/mol

IUPAC Name

sodium;4-dodecylbenzenesulfonate

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);

InChI Key

OTJDDUKPDMSZHT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na]

2211-98-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium p-dodecylbenzenesulfonate contribute to the antistatic properties of polyester fibers?

A1: The research indicates that this compound works synergistically with polyethylene oxide (PEO) and sodium chloride (NaCl) to enhance the antistatic properties of polyester fibers []. While the exact mechanism isn't fully detailed in the provided abstract, the combination of these hydrophilic agents likely improves the fiber's surface conductivity. This increased conductivity allows for the dissipation of static charges, reducing the buildup that leads to static cling and discharge.

Q2: What is the significance of the synergistic interaction between this compound, polyethylene oxide, and sodium chloride in this application?

A2: The study demonstrates that the combined use of this compound, polyethylene oxide, and sodium chloride results in a more effective and durable antistatic property compared to when each agent is used individually with the polyester []. This synergy suggests a complex interplay between these components, potentially influencing their distribution within the fiber and their interaction with moisture in the environment, ultimately leading to superior and longer-lasting antistatic performance.

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